molecular formula C19H20N2O2 B259282 1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No. B259282
M. Wt: 308.4 g/mol
InChI Key: UUFYFLSFNOPPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one, also known as MPPP, is a synthetic compound that belongs to the class of pyrazolone derivatives. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that contribute to pain, inflammation, and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and inflammatory bowel disease. This compound has also been shown to reduce fever in animal models of infection. In addition, this compound has been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be exercised when handling and using this compound in lab experiments.

Future Directions

There are a number of future directions for research on 1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one. One area of interest is its potential use in the treatment of Parkinson's disease. Further research is needed to determine the efficacy and safety of this compound in this context. Another area of interest is the development of novel derivatives of this compound with improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease states.

Synthesis Methods

1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one can be synthesized through a multistep process involving the condensation of 4-methoxybenzaldehyde, acetophenone, and hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as sodium acetate and acetic acid. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one has been used in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antipyretic effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

InChI

InChI=1S/C19H20N2O2/c1-3-19(22)21-18(15-9-11-16(23-2)12-10-15)13-17(20-21)14-7-5-4-6-8-14/h4-12,18H,3,13H2,1-2H3

InChI Key

UUFYFLSFNOPPKX-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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